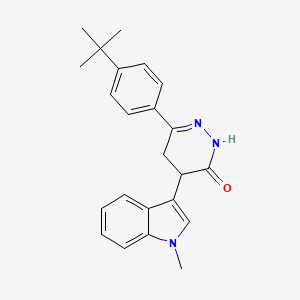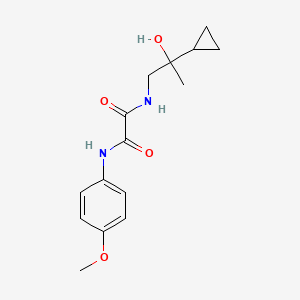
6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that belongs to the class of tetrahydropyridazinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting with the synthesis of the indole ring through Fischer indole synthesis.
Substitution Reactions: Introducing the tert-butylphenyl group via Friedel-Crafts alkylation.
Cyclization: Forming the tetrahydropyridazinone ring through cyclization reactions involving hydrazine derivatives.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development for treating diseases such as cancer and neurological disorders.
Industry
Material Science:
作用機序
The mechanism of action of 6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one
- 6-(4-tert-butylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Uniqueness
6-(4-tert-butylphenyl)-4-(1-methyl-1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to the presence of both the tert-butylphenyl and indole groups, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-5-(1-methylindol-3-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-23(2,3)16-11-9-15(10-12-16)20-13-18(22(27)25-24-20)19-14-26(4)21-8-6-5-7-17(19)21/h5-12,14,18H,13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBPNKJOKGNIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl (3R,4S)-4-[[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]amino]piperidine-3-carboxylate](/img/structure/B2979276.png)
![Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2979277.png)
![2-[(2S)-Oxetan-2-yl]ethan-1-ol](/img/structure/B2979279.png)
![[2-Oxo-2-[(3-oxo-1-phenylbutan-2-yl)amino]ethyl] 4-formylbenzoate](/img/structure/B2979281.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-cycloheptylpropanoate](/img/structure/B2979283.png)
![4-fluoro-N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)benzamide](/img/structure/B2979284.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2979286.png)




![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)


